molecular formula C11H12O3 B8757887 (E)-methyl 3-(3-methoxyphenyl)acrylate

(E)-methyl 3-(3-methoxyphenyl)acrylate

Cat. No.: B8757887
M. Wt: 192.21 g/mol
InChI Key: NDMAAKFMVKZYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-(3-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of a methoxy group attached to the meta position of the cinnamate structure. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industry. Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-methyl 3-(3-methoxyphenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of m-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of methyl m-methoxycinnamate often employs more efficient and environmentally friendly methods. For instance, the Heck reaction, which involves the coupling of aryl halides with olefins, can be used. This method utilizes palladium catalysts and is known for its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: (E)-methyl 3-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-methyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl m-methoxycinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: (E)-methyl 3-(3-methoxyphenyl)acrylate is unique due to the presence of the methoxy group at the meta position, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other cinnamate derivatives .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3

InChI Key

NDMAAKFMVKZYIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)OC

Origin of Product

United States

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